5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound characterized by its unique azabicyclic structure, which incorporates a nitrogen atom into a bicyclic framework. The compound has the molecular formula and a molecular weight of 155.19 g/mol. Its structure features a carboxylic acid functional group, which contributes to its chemical reactivity and biological activity. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid exhibits notable biological activities, particularly in the realm of neuropharmacology. It has been studied for its potential effects on neurotransmitter systems, which may influence cognitive functions and mood regulation. The compound's structural similarity to certain neurotransmitters suggests it could interact with specific receptors in the brain, although detailed pharmacological studies are still needed to elucidate its mechanisms of action.
Several synthesis methods have been reported for 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid:
These methods demonstrate the synthetic flexibility available for producing this compound.
5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid has potential applications in:
Interaction studies involving 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest it may interact with neurotransmitter receptors, although comprehensive studies are required to confirm these interactions and determine their significance in biological systems.
Several compounds share structural similarities with 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, including:
Compound Name | CAS Number | Molecular Formula | Unique Features |
---|---|---|---|
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid | 1240525-76-1 | C7H12ClNO2 | Different position of carboxyl group |
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride | 1240525-81-8 | C14H18ClNO2 | Benzyl substitution enhances lipophilicity |
Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate | 2803827-28-1 | C9H15NO3 | Methyl ether group adds distinct properties |
These compounds illustrate the diversity within the azabicyclic family and highlight the unique characteristics of 5-Methyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid, particularly its specific functional groups and potential biological activities.